(4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one
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Overview
Description
(4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structural features, which include an oxazolidinone ring fused with two phenyl groups and an amino group. The stereochemistry of the compound is defined by the (4S,5S) configuration, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylglycine with an appropriate carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in a solvent like tetrahydrofuran or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in various reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds
Mechanism of Action
The mechanism of action of (4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The oxazolidinone ring and the stereochemistry play a crucial role in determining the binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: Shares similar stereochemistry but differs in the functional groups and overall structure.
tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate: Similar in having an amino group and phenyl rings but differs in the backbone structure and additional functional groups.
Uniqueness
(4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one is unique due to its specific oxazolidinone ring structure and the presence of two phenyl groups, which confer distinct chemical properties and reactivity. Its chiral nature makes it particularly valuable in asymmetric synthesis and as a research tool in various scientific fields .
Properties
CAS No. |
55041-25-3 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(4S,5S)-3-amino-4,5-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H14N2O2/c16-17-13(11-7-3-1-4-8-11)14(19-15(17)18)12-9-5-2-6-10-12/h1-10,13-14H,16H2/t13-,14-/m0/s1 |
InChI Key |
CSQRPGJYEVUVSH-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](OC(=O)N2N)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=O)N2N)C3=CC=CC=C3 |
Origin of Product |
United States |
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